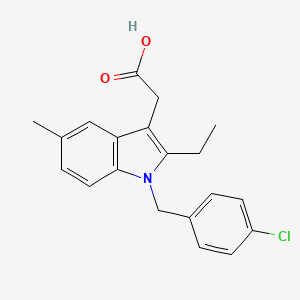
Thalidomide-O-PEG5-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG5-propargyl is a compound that combines thalidomide with a polyethylene glycol (PEG) chain and a propargyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The incorporation of the PEG chain enhances the solubility, stability, and biocompatibility of thalidomide, potentially expanding its range of applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The propargyl group allows for substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Copper(I) iodide as a catalyst in click chemistry reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-PEG5-COOH: Similar structure but with a carboxyl group instead of a propargyl group.
Thalidomide-O-PEG5-Tosyl: Contains a tosyl group, used in different bioconjugation applications.
Uniqueness
Thalidomide-O-PEG5-propargyl is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it particularly useful in bioconjugation and targeted drug delivery applications, providing a versatile tool for researchers .
Propiedades
Fórmula molecular |
C26H32N2O10 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30) |
Clave InChI |
BQRKTGOUTKDSJA-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


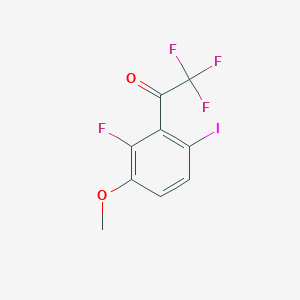
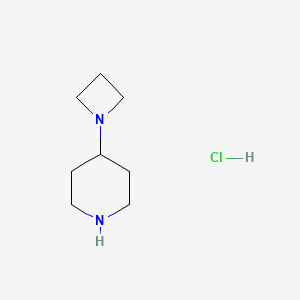


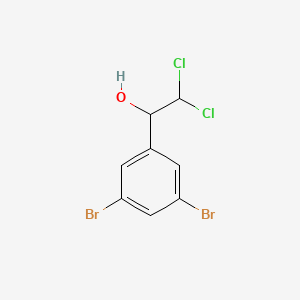
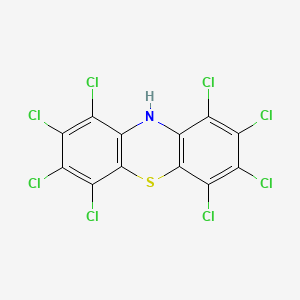
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
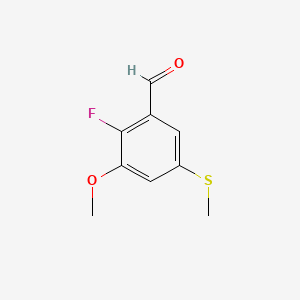
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
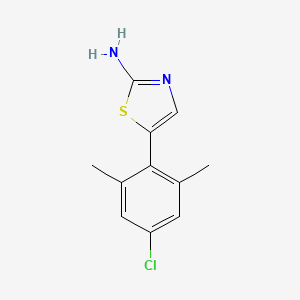
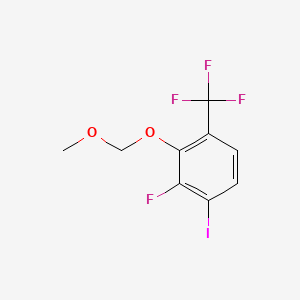
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
